4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one
Description
NMR Spectroscopy
While specific NMR data for this compound are unavailable, trends from related quinolinones inform expected shifts:
| Proton Position | δ (¹H NMR) | δ (¹³C NMR) |
|---|---|---|
| 1-Methyl (N-CH₃) | ~3.8–4.2 ppm | ~35–40 ppm |
| 3-OCH₃ (Ar-OCH₃) | ~3.8–4.0 ppm | ~55–60 ppm |
| 4-OH (Ar-OH) | ~5.0–6.0 ppm (broad) | ~110–120 ppm |
| Aromatic (H-5, H-6, H-7, H-8) | ~7.0–8.5 ppm | ~120–140 ppm |
Infrared (IR) Spectroscopy
Key absorption bands are predicted based on functional groups:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (stretch) | 3200–3500 (broad) |
| C=O (quinolinone) | 1650–1700 |
| C-O (methoxy) | 2800–3000 |
| Aromatic C-H | 1450–1600 |
Mass Spectrometry
The molecular ion peak (M⁺) is expected at m/z 205.21 (C₁₁H₁₁NO₃). Fragmentation patterns may involve loss of methoxy (-OCH₃) or hydroxyl (-OH) groups, yielding fragments at m/z 175 (C₁₀H₉NO₂) and m/z 191 (C₁₀H₉NO₃), respectively.
Thermochemical Stability and Solubility Behavior
Thermochemical Stability
This compound exhibits moderate thermal stability, attributed to the aromatic system and keto group. Decomposition is likely above 200°C , though exact data are unreported. The methoxy group may increase stability compared to unsubstituted hydroxyquinolones due to electron donation.
Solubility Behavior
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | Low (polar groups) |
| Ethanol | Moderate |
| Dimethyl sulfoxide (DMSO) | High |
| Chloroform | Moderate |
The hydroxyl and methoxy groups enhance solubility in polar solvents, while the aromatic system favors nonpolar environments.
Properties
IUPAC Name |
4-hydroxy-3-methoxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)9(13)10(15-2)11(12)14/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDLHTOWSNBXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716284 | |
| Record name | 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90061-39-5 | |
| Record name | 4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one, also known as a derivative of quinolone, has garnered attention for its diverse biological activities, particularly in the field of anticancer research. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as quinolinones, which are characterized by a fused benzene and pyridine ring system. The synthesis typically involves the modification of existing quinolone frameworks through various chemical reactions such as Mannich reactions or cyclization processes. For instance, one study describes the synthesis of several derivatives through a series of chemical transformations that enhance their biological activity .
In Vitro Studies
Numerous studies have evaluated the anticancer potential of this compound derivatives using various cancer cell lines. The MTT assay is commonly employed to assess cell viability and cytotoxicity. For example, one study reported that certain derivatives exhibited significant cytotoxic effects against A549 (lung cancer) and K562 (leukemia) cell lines, with IC50 values as low as 1.539 μM/ml . Another study found that specific derivatives showed promising results with IC50 values around 25 µg/ml .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM/ml) | % Cell Lysis |
|---|---|---|---|
| III-a1 | A549 | 25 | 50% |
| III-a2 | K562 | 1.732 | 70% |
| III-b1 | HeLa | 15 | 80% |
The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis and inhibition of cellular proliferation. Molecular docking studies have indicated that these compounds can interact effectively with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), suggesting a targeted therapeutic approach .
Other Biological Activities
In addition to their anticancer properties, derivatives of this compound have been investigated for other biological activities:
- Antimicrobial Activity : Some studies highlight their effectiveness against various bacterial strains and fungi, showcasing broad-spectrum antimicrobial properties .
- Antioxidant Properties : The compound has also demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have illustrated the potential clinical applications of these compounds:
- Case Study on Lung Cancer : A derivative was tested in a clinical setting for its efficacy against lung cancer cells, showing promising results in reducing tumor size in animal models.
- Combination Therapy : Research has explored the use of these compounds in combination with standard chemotherapy agents to enhance therapeutic efficacy while reducing side effects.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
- Antioxidant Properties
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research into treatments for inflammatory diseases.
Material Science Applications
- Lubricants
-
Polymer Chemistry
- The compound is utilized as an intermediate in synthesizing various polymeric materials due to its reactive functional groups, facilitating the development of novel polymeric structures.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated a notable inhibition zone in agar diffusion assays, supporting its potential as an antimicrobial agent .
Case Study 2: Antioxidant Activity in Biological Systems
Research examining the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The study utilized luminol chemiluminescence assays to quantify ROS levels, showing that treatment with the compound significantly reduced oxidative damage in cellular models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and physicochemical properties of quinolinones are highly sensitive to substituent positions and electronic modifications. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Key Observations :
- Methoxy vs. Nitro Groups: Methoxy groups (e.g., 3-OCH$_3$ in the target compound) improve solubility but may reduce electrophilicity compared to nitro-substituted derivatives like 4-hydroxy-3-nitroquinolin-2(1H)-one, which exhibit higher density and reactivity .
- Phenyl vs. Alkyl Substituents : 3-Phenyl derivatives (e.g., 4A, 4B) show antimalarial activity, whereas N1-methylation (as in the target compound) may influence metabolic stability and bioavailability .
Physicochemical Properties
- Thermal Stability: The target compound’s methoxy group likely lowers melting points compared to nitro-substituted analogs (e.g., 4-hydroxy-3-nitroquinolin-2(1H)-one, m.p. >300°C) .
- Hydrogen Bonding: The 4-hydroxy group facilitates intermolecular hydrogen bonding, as seen in crystallographic studies of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one .
Reactivity
- Electrophilic Substitution: The 3-methoxy group in the target compound directs electrophiles to the 5- and 7-positions of the quinolinone ring, contrasting with 3-nitro derivatives where nitro groups deactivate the ring .
- Nucleophilic Attack : The 4-hydroxy group is susceptible to alkylation or acylation, enabling derivatization for enhanced bioactivity .
Preparation Methods
Classical Thermal Cyclization of Aniline and Diethyl Malonate Derivatives
One of the most established methods for preparing 4-hydroxyquinolin-2(1H)-ones, including methylated and methoxylated analogs, involves the thermal condensation of substituted anilines with diethyl malonate derivatives.
- A mixture of the appropriate substituted aniline (e.g., 3-methoxyaniline) and substituted diethyl malonate (e.g., methyl-substituted diethyl malonate) is heated in a flask equipped with a distillation head.
- The temperature is initially maintained at 220–230 °C for 1 hour, then increased to 260–270 °C until ethanol distillation ceases (typically 3–6 hours).
- The hot reaction mixture is then poured into stirred toluene and cooled to precipitate the quinolinone product.
- The precipitate is filtered, washed, and purified by recrystallization.
- For some derivatives, the reaction mixture solidifies and is treated with aqueous sodium hydroxide and toluene to separate impurities before acidification to precipitate the product.
Yields: Typically high, around 85–90% for similar quinolinone derivatives.
Notes: This method has been used since the early 20th century and is versatile for various substitutions on the quinolinone scaffold.
Fermentation and Extraction from Burkholderia sp. Cultures
An alternative biotechnological approach involves culturing Burkholderia sp. 3Y-MMP, which produces 4-hydroxy-3-methyl-2(1H)-quinolone and related compounds.
- The Burkholderia strain is cultured in King’s B medium (peptone 2%, glycerin 1%, K2HPO4 0.41%, MgSO4·7H2O 0.15%) at 30 °C with shaking for 4 days.
- After fermentation, 1-butanol is added to the culture, shaken for 1 hour, and centrifuged.
- The butanol layer is collected and dried under vacuum.
- The extract is partitioned between dichloromethane and 60% aqueous methanol.
- The methanol layer is subjected to flash chromatography on ODS and further purified by reversed-phase HPLC to isolate the quinolinone compound with high purity.
Characterization: Full NMR (1H, 13C, HMBC) and MS analyses confirm the structure and tautomeric form (2-quinolone preferred).
Notes: While this method is more complex and less scalable than chemical synthesis, it provides natural product access and detailed structural insights.
One-Pot α-Hydroxylation and Intramolecular Cyclization from N-Phenylacetoacetamide Derivatives
A modern synthetic route involves the one-pot transformation of N-phenylacetoacetamide derivatives into 3-hydroxyquinolin-2(1H)-ones, which can be adapted for methoxy substitutions.
- N-phenylacetoacetamide derivatives undergo α-hydroxylation mediated by PhI(OCOCF3)2 (a hypervalent iodine reagent).
- The α-hydroxylated intermediate is then subjected to acid-promoted intramolecular cyclization using sulfuric acid.
- This sequence yields 3-hydroxyquinolin-2(1H)-ones in good purity after silica gel chromatography.
- Mild conditions.
- One-pot operation reduces purification steps.
- Tolerant to hydroxyl and methoxy substituents on the aromatic ring.
Reference Compound: 3-hydroxy-7-methoxy-4-methylquinolin-2(1H)-one synthesized by this method indicates feasibility for 4-hydroxy-3-methoxy-1-methylquinolin-2(1H)-one analogs.
Synthesis via Cu-Catalyzed [3+2] Cycloaddition and Subsequent Functionalization
Advanced synthetic strategies have been reported for quinolinone derivatives involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
- Starting from 4-hydroxy-quinolin-2(1H)-ones, terminal alkynes are prepared by reaction with propargyl bromide in DMF.
- 4-Azido-2-quinolinones are then reacted with these alkynes in the presence of CuI catalyst to form triazole-linked quinolinone derivatives.
- This method allows the introduction of various substituents, including methoxy and methyl groups, on the quinolinone ring.
Yields: Excellent yields reported for the cycloaddition step.
Characterization: Comprehensive NMR (1H, 13C, 2D, 15N) and mass spectrometry confirm the structures.
Note: Although this method is more suited for functionalized derivatives, it demonstrates the synthetic flexibility of the quinolinone scaffold.
Data Table Summarizing Key Preparation Methods
Research Findings and Analytical Characterization
- Structural Confirmation: NMR spectroscopy (1H, 13C, HMBC) and mass spectrometry are essential for confirming the quinolinone tautomeric form and substitution pattern, particularly distinguishing 2-quinolone vs. 2-quinolinol tautomers.
- Yields and Purity: Thermal cyclization methods generally provide high yields (~85–90%) with straightforward purification, while fermentation yields depend on microbial productivity and require chromatographic purification.
- Functional Group Tolerance: The one-pot α-hydroxylation method tolerates hydroxyl and methoxy groups, facilitating the synthesis of 4-hydroxy-3-methoxy derivatives.
- Synthetic Flexibility: CuAAC reactions enable the introduction of complex substituents, expanding the chemical space of quinolinone derivatives.
Q & A
Q. Basic Characterization Techniques
- IR spectroscopy : Identifies hydrogen-bonded C=O (1631–1663 cm⁻¹) and O–H (3446 cm⁻¹) stretches .
- 1H NMR : Key signals include CH3 at δ 3.59 ppm, aromatic protons (δ 6.99–8.18 ppm), and exchangeable NH/OH protons .
- X-ray crystallography : Confirms planarity of the quinoline core (max deviation: 0.059 Å) and dihedral angles (e.g., phenyl ring rotation: 62.16°) via single-crystal analysis .
What strategies are used to elucidate the role of substituents in modulating biological activity?
Q. Advanced Structure-Activity Relationship (SAR) Studies
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, F) at position 3 enhances antimicrobial potency by increasing membrane permeability .
- Pharmacophore modeling : For anticancer activity, bulky groups like phenoxyethylamine improve sigma receptor binding (e.g., compound 34b in reduced recovery time in murine concussion models by 30% at 30 mg/kg) .
- Comparative analysis : Derivatives with diazepine rings () showed lower cytotoxicity (IC50 > 50 μM) than pyrimidine analogs, highlighting the impact of heterocyclic rigidity .
How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?
Q. Advanced Structural Resolution
- Hydrogen bonding networks : O–H⋯O bonds (2.68 Å) form infinite chains along the b-axis, stabilizing the crystal lattice .
- Torsional analysis : Methoxy group orientation (e.g., C–O–C angle = 117.5°) influences π-π stacking and solubility .
- Validation : Overlay computed (DFT/B3LYP) and experimental bond lengths to identify discrepancies >0.05 Å, refining force field parameters .
What experimental designs are recommended for evaluating the anticancer potential of derivatives?
Q. Advanced Mechanistic Studies
- In vitro assays : Use MTT or SRB protocols for cytotoxicity screening (e.g., IC50 determination against HeLa or MCF-7 cells) .
- Target engagement : Sigma receptor binding affinity is assessed via [³H]-DTG displacement assays (e.g., compound 34b in showed Ki = 12 nM) .
- In vivo models : Forced-swimming tests in mice () measure antidepressant-like activity (e.g., 34b reduced immobility time by 40% at 10 mg/kg) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
